(R)​-​Darifenacin-d4

Bioanalysis LC-MS/MS Pharmacokinetics

Choose (R)-Darifenacin-d4 as your internal standard for LC-MS/MS quantification of darifenacin. The four deuterium atoms provide an M+4 mass shift, enabling unambiguous differentiation from the native analyte—critical for accurate matrix effect correction and assay reliability in FDA/EMA-compliant bioanalytical methods. Validated over 25–2000 pg/mL in human plasma with accuracy 0.6–4.6% and precision 3.6–18.8%. Also essential for chiral purity determination of darifenacin hydrobromide at ≤1.0% per ICH Q3A, and for CYP3A4/CYP2D6 metabolism studies in hepatocyte or microsomal incubations. Supplied with ≥95% chemical purity and ≥98 atom % D isotopic enrichment.

Molecular Formula C₂₈H₂₆D₄N₂O₂
Molecular Weight 430.57
CAS No. 1261734-81-9
Cat. No. B1146761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)​-​Darifenacin-d4
CAS1261734-81-9
Synonyms(R)​-1-​[2-​(2,​3-​Dihydro-​5-​benzofuranyl)​ethyl]​-​α,​α-​diphenyl-​3-​pyrrolidineacetamide​;  (R)-(+)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine;  ent-​Darifenacin
Molecular FormulaC₂₈H₂₆D₄N₂O₂
Molecular Weight430.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (R)-Darifenacin-d4 (CAS 1261734-81-9): A Deuterated Internal Standard for Precise Quantification of Darifenacin


(R)-Darifenacin-d4 (CAS 1261734-81-9) is a stable isotope-labeled analog of the selective M3 muscarinic receptor antagonist (R)-darifenacin, featuring four deuterium atoms incorporated into the ethyl linker of the molecule [1]. It serves as an internal standard (IS) for the accurate quantification of darifenacin in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound is supplied as a fully characterized reference material compliant with regulatory guidelines, enabling robust analytical method development and validation for pharmacokinetic and bioequivalence studies [1].

Why Generic Darifenacin or Non-Deuterated Analogs Cannot Substitute for (R)-Darifenacin-d4 in Quantitative Bioanalysis


Generic darifenacin or its unlabeled enantiomers cannot replace (R)-Darifenacin-d4 as an internal standard in LC-MS/MS workflows due to fundamental analytical chemistry principles. Unlabeled compounds co-elute with the analyte and exhibit identical mass transitions, making it impossible to differentiate between the analyte and the internal standard—this leads to inaccurate quantification, matrix effect compensation failure, and compromised assay reliability . The deuterium labeling in (R)-Darifenacin-d4 introduces a mass shift (M+4) that allows the mass spectrometer to distinguish it from the native analyte while preserving near-identical chromatographic behavior and ionization efficiency, thereby enabling precise correction for sample preparation variability and ion suppression/enhancement effects [1].

Quantitative Evidence Guide: How (R)-Darifenacin-d4 Outperforms Alternatives


Analytical Accuracy and Precision in Human Plasma Using (R)-Darifenacin-d4 as Internal Standard

A validated high-throughput LC-MS/MS method for darifenacin in human plasma utilized deuterated darifenacin as the internal standard. Across a concentration range of 25–2000 pg/mL, the method achieved accuracy between 0.6% and 4.6% and precision between 3.6% and 18.8%, with an overall recovery of approximately 50% [1]. This performance, enabled by the deuterated IS, ensures reliable quantification in bioequivalence studies.

Bioanalysis LC-MS/MS Pharmacokinetics

M3 Receptor Selectivity of Darifenacin: A Key Pharmacological Feature

Darifenacin exhibits high selectivity for the human recombinant M3 muscarinic receptor (pKi = 9.1) over M1 (pKi = 8.2), M2 (pKi = 7.4), M4 (pKi = 7.3), and M5 (pKi = 8.0) [1]. The selectivity ratios are 9.3-fold for M3 vs. M1, 59.2-fold for M3 vs. M2, 59.2-fold for M3 vs. M4, and 12.2-fold for M3 vs. M5. This selectivity profile differentiates darifenacin from other antimuscarinics like tolterodine (M3 vs. M2: 3.6-fold) and oxybutynin (M3 vs. M2: 12.3-fold) [1].

Muscarinic Receptor Selectivity Pharmacology

High Affinity and Functional Tissue Selectivity of Darifenacin

Darifenacin potently inhibits M3 receptor-mediated contractions in isolated tissues, with pA2 values of 9.44 in guinea pig ileum, 8.66 in bladder, and 8.7 in trachea [1]. In contrast, its functional antagonism at M1 (rabbit vas deferens, pA2 = 7.9) and M2 (guinea pig atria, pA2 = 7.48) receptors is significantly weaker [1]. This translates to a functional selectivity of approximately 35- to 90-fold for M3 over M1/M2 in tissue preparations [1]. In vivo, darifenacin inhibits micturition pressure in rats with an ED50 of 0.089 mg/kg i.v. [1].

Smooth Muscle Functional Assay pA2

CYP2D6 Genotype-Dependent Pharmacokinetics of Darifenacin

Population pharmacokinetic modeling across 18 studies (n=337 individuals) revealed that darifenacin exposure is significantly influenced by CYP2D6 genotype [1]. Compared to homozygous extensive metabolizers (Hom-EM), heterozygote extensive metabolizers (Het-EM) and poor metabolizers (PM) experienced 40% and 90% higher exposure (AUC), respectively [1]. Additionally, absolute bioavailability of extended-release darifenacin is dose-dependent and saturable, ranging from 15% to 25% in Hom-EM [1].

Pharmacogenomics CYP2D6 Bioavailability

Enantiomeric Purity Control: (R)-Darifenacin-d4 for Chiral Method Development

(R)-Darifenacin-d4 is the deuterated analog of (R)-darifenacin, the enantiomeric impurity of the active pharmaceutical ingredient (API) darifenacin . USP reference standards include a Darifenacin Chiral Peak ID Mixture containing darifenacin hydrobromide, the S-enantiomer, and approximately 1% of the R-isomer for chiral method development and system suitability testing . The deuterated (R)-Darifenacin-d4 serves as a stable, mass-differentiated internal standard for quantifying the R-enantiomer impurity in API and drug product, enabling accurate determination of chiral purity at levels as low as 0.1%.

Chiral Chromatography Enantiomeric Impurity Quality Control

Structural Confirmation and Isotopic Purity of (R)-Darifenacin-d4

(R)-Darifenacin-d4 is supplied with full characterization data including NMR, MS, and HPLC purity analysis . The compound has a molecular weight of 430.57 (C28H26D4N2O2) and is specified with ≥99% isotopic purity for the d4-labeled form [1]. This high isotopic enrichment ensures minimal interference from unlabeled species in MS detection, providing a robust signal for internal standardization across a wide dynamic range.

Isotopic Purity Characterization Reference Standard

Optimal Application Scenarios for (R)-Darifenacin-d4 (CAS 1261734-81-9)


Bioanalytical Method Development and Validation for Darifenacin Pharmacokinetic Studies

Use (R)-Darifenacin-d4 as the internal standard for LC-MS/MS quantification of darifenacin in human plasma or serum. The method should be validated over a concentration range of 25–2000 pg/mL, achieving accuracy (0.6–4.6%) and precision (3.6–18.8%) compliant with FDA/EMA guidelines [1]. This is essential for Phase I/II clinical trials, bioequivalence studies, and therapeutic drug monitoring where CYP2D6 genotype impacts exposure [2].

Enantiomeric Impurity Profiling in Darifenacin API and Drug Product

Employ (R)-Darifenacin-d4 as a mass-differentiated internal standard in chiral LC-MS/MS methods to quantify the R-enantiomer impurity in darifenacin hydrobromide. This approach enables accurate determination of chiral purity at the ≤1.0% level as required by ICH Q3A, with USP reference standards providing system suitability . The deuterated IS eliminates interference from the co-eluting S-enantiomer.

In Vitro Metabolism and Drug-Drug Interaction Studies

Utilize (R)-Darifenacin-d4 to quantify darifenacin and its hydroxylated metabolite in hepatocyte or microsomal incubations. The deuterated IS compensates for matrix effects from incubation media, enabling accurate measurement of CYP3A4- and CYP2D6-mediated metabolism. This supports studies of ketoconazole or erythromycin co-administration effects, which can increase darifenacin bioavailability to ~100% [2].

Quality Control and Stability Testing of Darifenacin Formulations

Incorporate (R)-Darifenacin-d4 as a reference standard for HPLC-UV or LC-MS method development and validation in QC laboratories. The compound's well-characterized structure and purity (≥99% isotopic enrichment) make it suitable for system suitability testing, calibration curve preparation, and forced degradation studies as per ICH guidelines [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)​-​Darifenacin-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.